N4-Acetylsulfaphenazole
Overview
Description
N4-Acetylsulfaphenazole is a derivative of sulfamethoxazole, a sulfonamide antibacterial. The acetylated form of sulfamethoxazole, N4-acetylsulfamethoxazole, is mentioned in the context of a high-performance liquid chromatographic method designed for the quantitation of trimethoprim, sulfamethoxazole, and N4-acetylsulfamethoxazole in body fluids . This method is significant for clinical drug monitoring and pharmacokinetic studies due to its precision, sensitivity, and accuracy.
Synthesis Analysis
The synthesis of N4-acetylsulfaphenazole-related compounds can be efficient and straightforward. For instance, the synthesis of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, a compound with a similar acetyl and sulfonamide functional group, was achieved through a one-pot synthesis under base conditions. This method is advantageous due to its excellent yields, short reaction times, and high purity of the final product .
Molecular Structure Analysis
The molecular structure of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, which shares structural similarities with N4-acetylsulfaphenazole, was elucidated using various spectroscopic techniques, including 1H-NMR, FT-IR, and UV-Vis spectroscopy. The crystal structure was determined by single-crystal X-ray structure analysis, revealing a V-shaped molecule with two substituted benzene rings forming a dihedral angle of 84.31(9)° .
Chemical Reactions Analysis
While specific chemical reactions of N4-acetylsulfaphenazole are not detailed in the provided papers, the analysis of related compounds suggests that the acetyl and sulfonamide groups could be involved in various chemical interactions. For example, in the crystal packing of N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, molecules are linked by N–H···O and C–H···O hydrogen bonds into double chains along the b-axis, and the crystal is further stabilized by weak C–H···O, C–Cl···π, and π···π interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N4-acetylsulfaphenazole can be inferred from the analytical method used for its quantitation. The method's sensitivity is less than 0.5 micrograms/ml for all compounds, including N4-acetylsulfamethoxazole, and the recovery is greater than 97%. These properties indicate that N4-acetylsulfaphenazole has a significant degree of stability and can be reliably measured in body fluids, which is essential for its application in clinical settings .
Scientific Research Applications
Chromatographic Analysis : N4-Acetylsulfaphenazole has been utilized in high-pressure liquid chromatographic analyses. This application is significant in the separation and quantification of metabolites in biological samples like plasma and urine. Such analyses aid in understanding the pharmacokinetics and metabolism of various drugs (Vree, Beneken Kolmer, & Hekster, 1990).
Photodegradation Studies : Research on the photodegradation of sulfonamides and their metabolites, including N4-Acetylsulfaphenazole, has been conducted. These studies are crucial in understanding the environmental fate of these compounds, especially their behavior under simulated sunlight irradiation (Periša, Babić, Škorić, Frömel, & Knepper, 2013).
Biodegradation Studies : N4-Acetylsulfaphenazole has been the subject of biodegradation studies in environmental water, highlighting its stability and transformation in different water systems. This research provides insights into the environmental impact and biodegradability of pharmaceutical metabolites (García-Galán et al., 2012).
Excretion Studies : Investigations into the excretion rates of N4-Acetylsulfaphenazole and its parent compounds in various species, such as turtles, contribute to a broader understanding of how different organisms metabolize and excrete pharmaceuticals and their metabolites (Vree & Vree, 1984).
Future Directions
properties
IUPAC Name |
N-[4-[(2-phenylpyrazol-3-yl)sulfamoyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-13(22)19-14-7-9-16(10-8-14)25(23,24)20-17-11-12-18-21(17)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFOMYYDCTXBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234703 | |
Record name | N4-Acetylsulfaphenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Acetylsulfaphenazole | |
CAS RN |
855-91-4 | |
Record name | N4-Acetylsulfaphenazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N4-Acetylsulfaphenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60234703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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